
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one, also known as CMQ, is a synthetic compound with potential applications in scientific research. CMQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus. This highlights their potential in developing new antimicrobial agents (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).
Antitumor and Cytotoxic Activities
Some derivatives of the core structure have been evaluated for their cytotoxic effects against cancer cell lines, including MCF-7 and HeLa. Notably, certain compounds demonstrated remarkable cytotoxic activity, suggesting their potential as anticancer agents. This underscores the importance of this chemical scaffold in the development of new therapeutic options for cancer treatment (Hassanzadeh et al., 2019).
Thermo-physical Properties
Research has also delved into the thermo-physical properties of derivatives, examining their interaction with solvents like chloroform and N,N-dimethyl formamide. These studies provide valuable insights into the solute-solvent interactions and the structure-making or breaking abilities of these compounds, which is crucial for understanding their behavior in various environments (Godhani, Dobariya, Sanghani, & Mehta, 2017).
Optoelectronic and Charge Transport Properties
Further research has explored the optoelectronic and nonlinear optical properties, along with charge transport capabilities, of hydroquinoline derivatives. Such studies are vital for identifying potential applications in electronic and photonic devices, indicating the versatility of this chemical framework (Irfan et al., 2020).
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to modulate oxidative stress and inflammatory pathways . Therefore, it is possible that this compound may also influence these pathways, leading to downstream effects on cellular functions.
Result of Action
Based on its structural similarity to other compounds, it may have potential antioxidant and anti-inflammatory effects
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-10-2-7-15-13(8-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPJOVZCWYAONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2887826.png)
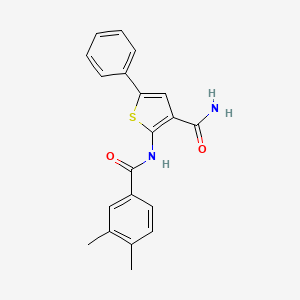
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2887829.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2887833.png)

![2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2887836.png)
![Methyl 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2887838.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)
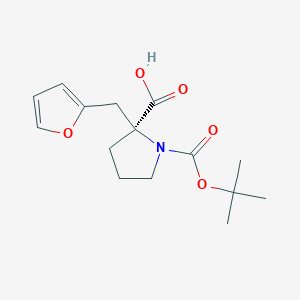
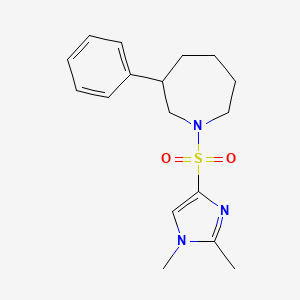
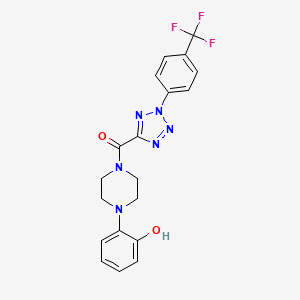
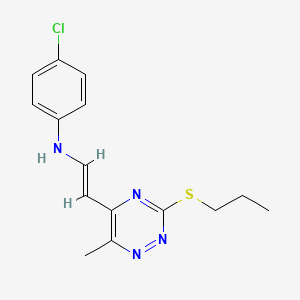
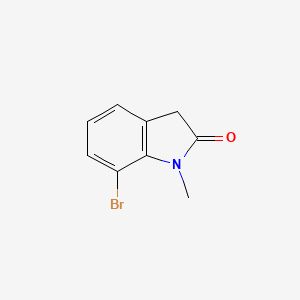
![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)